molecular formula C12H10N2 B8773787 4-[(1-Pyrrolyl)methyl]benzonitrile

4-[(1-Pyrrolyl)methyl]benzonitrile

Cat. No.: B8773787
M. Wt: 182.22 g/mol
InChI Key: PHDOLBTZSIIYSV-UHFFFAOYSA-N
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Description

4-[(1-Pyrrolyl)methyl]benzonitrile: is an organic compound that features a pyrrole ring substituted with a 4-cyanobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-[(1-Pyrrolyl)methyl]benzonitrile typically begins with 4-cyanobenzyl bromide and pyrrole.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. A common base used is potassium carbonate (K2CO3).

    Procedure: The 4-cyanobenzyl bromide is added to a solution of pyrrole and potassium carbonate in DMF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-[(1-Pyrrolyl)methyl]benzonitrile can undergo nucleophilic substitution reactions, particularly at the benzyl position.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

    Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include N-substituted pyrroles or benzyl derivatives.

    Oxidation Products: Oxidation can lead to the formation of carbonyl-containing compounds.

    Reduction Products: Reduction typically yields the corresponding amines or alcohols.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: 4-[(1-Pyrrolyl)methyl]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Drug Development: It serves as a scaffold for the development of new therapeutic agents.

Industry:

    Materials Science: this compound is explored for its potential use in the development of novel materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 4-[(1-Pyrrolyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N-(4-cyanobenzyl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrrole ring.

    N-(4-cyanobenzyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.

Uniqueness: 4-[(1-Pyrrolyl)methyl]benzonitrile is unique due to its specific combination of a pyrrole ring and a 4-cyanobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(pyrrol-1-ylmethyl)benzonitrile

InChI

InChI=1S/C12H10N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,10H2

InChI Key

PHDOLBTZSIIYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using pyrrole and 4-(bromomethyl)benzonitrile and the method of Example 53A, except using DMF as the solvent, provided N-(4-cyanobenzyl)pyrrole. 1H NMR (CDCl3) δ 7.62 (m, 2H), 7.14 (m, 2H), 6.69 (m, 2H), 6.24 (m, 2H), 5.15 (s, 2H). MS (DCl/NH3) m/e 183 (M+H)+, 200 (M+H+NH3)+.
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